4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid 4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 940460-14-0
VCID: VC0354701
InChI: InChI=1S/C16H16N2O5/c19-14(6-7-15(20)21)18-12-4-1-3-11(9-12)16(22)17-10-13-5-2-8-23-13/h1-5,8-9H,6-7,10H2,(H,17,22)(H,18,19)(H,20,21)
SMILES: C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(=O)NCC2=CC=CO2
Molecular Formula: C16H16N2O5
Molecular Weight: 316.31g/mol

4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid

CAS No.: 940460-14-0

Main Products

VCID: VC0354701

Molecular Formula: C16H16N2O5

Molecular Weight: 316.31g/mol

4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid - 940460-14-0

CAS No. 940460-14-0
Product Name 4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid
Molecular Formula C16H16N2O5
Molecular Weight 316.31g/mol
IUPAC Name 4-[3-(furan-2-ylmethylcarbamoyl)anilino]-4-oxobutanoic acid
Standard InChI InChI=1S/C16H16N2O5/c19-14(6-7-15(20)21)18-12-4-1-3-11(9-12)16(22)17-10-13-5-2-8-23-13/h1-5,8-9H,6-7,10H2,(H,17,22)(H,18,19)(H,20,21)
Standard InChIKey ZDLSWZSPPFVYCS-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(=O)NCC2=CC=CO2
Canonical SMILES C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(=O)NCC2=CC=CO2
PubChem Compound 17199888
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator